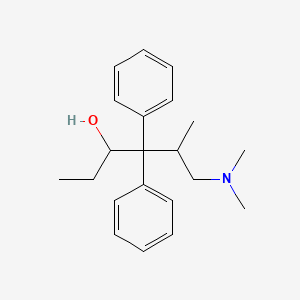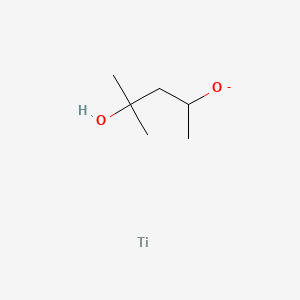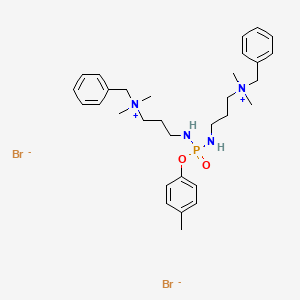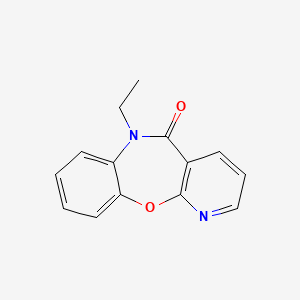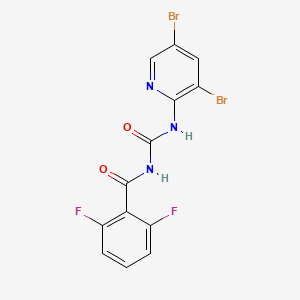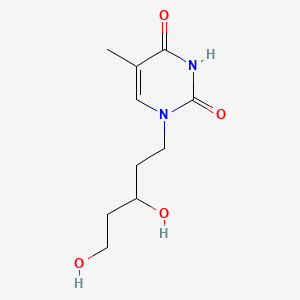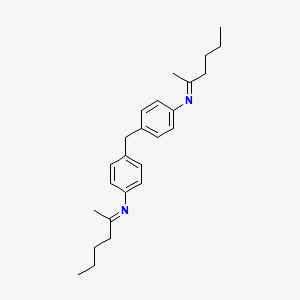
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)-: is a complex organic compound with the chemical formula C₅₄H₉₄O₉S . This compound belongs to a group of stereoisomers and is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonyl and ester groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- involves multiple steps, starting from simpler steroidal precursors. The key steps typically include:
Sulfonylation: The addition of sulfonyl groups using sulfonyl chlorides under basic conditions.
Protection and Deprotection: Use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and sulfonylation reactions, utilizing continuous flow reactors to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired stereoisomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Alcohols, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Aplicaciones Científicas De Investigación
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and ester groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Androst-5-en-17-one: A simpler steroidal compound without the additional ester and sulfonyl groups.
Androst-4-en-3,17-dione: Another steroid with a different arrangement of functional groups.
Testosterone: A well-known steroid hormone with distinct biological activities.
Uniqueness
What sets Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
30961-63-8 |
|---|---|
Fórmula molecular |
C54H94O9S |
Peso molecular |
919.4 g/mol |
Nombre IUPAC |
[3-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxysulfonyloxy]-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C54H94O9S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-51(56)60-42-46(62-52(57)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)43-61-64(58,59)63-45-37-39-53(3)44(41-45)33-34-47-48-35-36-50(55)54(48,4)40-38-49(47)53/h33,45-49H,5-32,34-43H2,1-4H3/t45-,46?,47-,48-,49-,53-,54-/m0/s1 |
Clave InChI |
BNXZFRVTMCYITG-PZNRALTCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


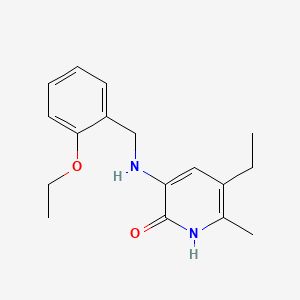
![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
